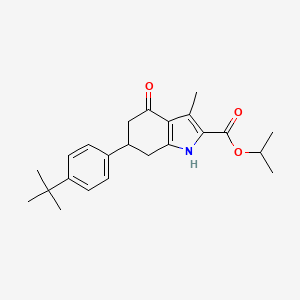

isopropyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar indole derivatives involves intricate organic synthesis techniques. A related compound, "isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates," was synthesized through a cascade recyclization process with cyclic enamines, showcasing the complexity and precision required in synthesizing these types of compounds (Silaichev, Aliev, & Maslivets, 2009). Another method involves a three-step substitution reaction to synthesize tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, indicating the multi-step nature of these syntheses (Yao et al., 2023).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) studies have been crucial in determining the molecular structures of related compounds. For instance, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray crystallography, revealing the orientation of side chains and the overall conformation of the molecule (Didierjean et al., 2004). Similarly, DFT studies have been used to compare the molecular crystal structure with the actual crystal structure obtained through X-ray diffraction, providing insights into the electronic and structural aspects of these molecules (Yao et al., 2023).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including recyclization, substitution, and addition reactions, to form complex structures. For example, the cyclization and addition reactions are critical in forming compounds with specific functional groups and stereochemistry, which significantly affect their chemical properties (Silaichev, Aliev, & Maslivets, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. The crystallographic analysis, in particular, provides detailed information about the molecular arrangement, which is crucial for understanding the material's physical properties (Didierjean et al., 2004).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on related compounds have shown that molecular structure analysis, including X-ray crystallography and DFT studies, is essential for understanding these chemical properties and designing molecules with desired reactivities and functionalities (Yao et al., 2023).

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of isopropylindole derivatives, including compounds similar to isopropyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, has been explored in the context of chemical synthesis. Pindur and Deschner (1988) demonstrated the regioselective proton-catalyzed diarylmethylation of indoles, showcasing the chemical versatility of indole derivatives in creating complex molecular structures (Pindur & Deschner, 1988).

Antioxidant and Stabilizing Properties

Research by Alberti et al. (1993) has highlighted the use of indolinonic nitroxides, structurally related to the compound , as effective process stabilizers in the extrusion of polypropylene, demonstrating superior antioxidant activity to traditional phenolic antioxidants (Alberti et al., 1993). This underscores the potential of indole derivatives in enhancing the durability and stability of polymeric materials under high-temperature conditions.

Material Science and Polymer Chemistry

The polycondensation behavior between propargyl carbonates and bisphenols, as investigated by Nishino, Nishioka, and Koizumi (2012), provides insights into the synthesis of polymers with bulky ester groups, including those related to isopropyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Their work highlights the efficiency of tert-butyl propargyl carbonate in producing high-molecular-weight polyethers, suggesting the importance of bulky substituents in polymer synthesis (Nishino, Nishioka, & Koizumi, 2012).

properties

IUPAC Name |

propan-2-yl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-13(2)27-22(26)21-14(3)20-18(24-21)11-16(12-19(20)25)15-7-9-17(10-8-15)23(4,5)6/h7-10,13,16,24H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWHZDZFLLRNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)

![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)

![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)

![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)